

Cross-Validation of Capeserod's Prokinetic Mechanism of Action: A Comparative Guide

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Compound of Interest

Compound Name: *Capeserod*

Cat. No.: *B1243232*

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This guide provides a detailed comparison of **Capeserod**'s mechanism of action with alternative 5-HT4 receptor agonists for the treatment of gastrointestinal (GI) motility disorders. The information presented is supported by experimental data to facilitate objective evaluation and further research.

Introduction to Capeserod and its Repurposing

Capeserod (formerly SL65.0155) is a high-affinity, selective 5-HT4 receptor partial agonist.^[1] Initially investigated for its potential cognitive-enhancing effects in conditions like Alzheimer's disease, it is now being repurposed for gastrointestinal indications.^{[2][3]} This shift in focus is based on the well-established role of the 5-HT4 receptor in regulating GI motility. First Wave BioPharma is currently developing **Capeserod** for these new applications.

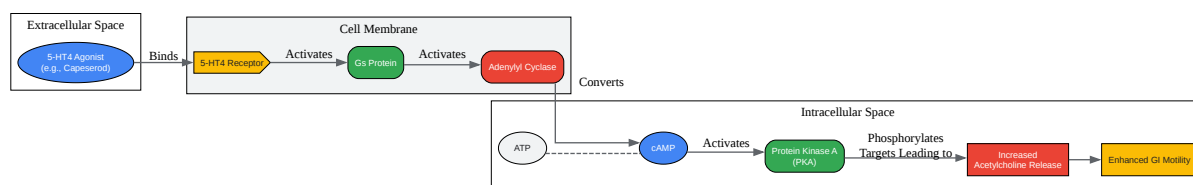
Mechanism of Action: 5-HT4 Receptor Activation

The primary mechanism of action for **Capeserod** and its alternatives is the activation of the 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor predominantly coupled to the Gs alpha subunit.

Signaling Pathway

Activation of the 5-HT4 receptor by an agonist like **Capeserod** initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway. This leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). In the context of the enteric nervous system, this signaling cascade ultimately enhances the release of acetylcholine, a key neurotransmitter that promotes gastrointestinal motility.



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Figure 1: Simplified 5-HT4 Receptor Signaling Pathway.

Comparative Quantitative Data

The following tables summarize the in vitro pharmacological profiles of **Capeserod** and its alternatives at the human 5-HT4 receptor.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency

Compound	Receptor Subtype	K _i (nM)	pK _i	EC ₅₀ (nM)	pEC ₅₀	Intrinsic Activity (% of 5-HT)	Reference
Capeserod (SL65.0155)	h5-HT4(b)/h5-HT4(e)	0.6	9.22	-	-	40-50% (Partial Agonist)	[1]
Prucalopride	h5-HT4a	2.5	8.6	5	8.3	Agonist	[4]
h5-HT4b	8	8.1	3	8.52	Agonist	[4]	
Velusetrag (TD-5108)	h5-HT4	-	-	-	8.3	High Efficacy Agonist	[3]
Naropride (ATI-7505)	h5-HT4	-	-	18.8	7.73	Full/Partial Agonist	[5]
Mosapridone	h5-HT4	84.2	7.07	208 (rat esophagus)	6.68	Agonist	[6][7]
Tegaserod	h5-HT4(c)	~4	8.4	-	8.6	Partial Agonist	[8]

Table 2: Off-Target Receptor Binding Affinity (Selectivity Profile)

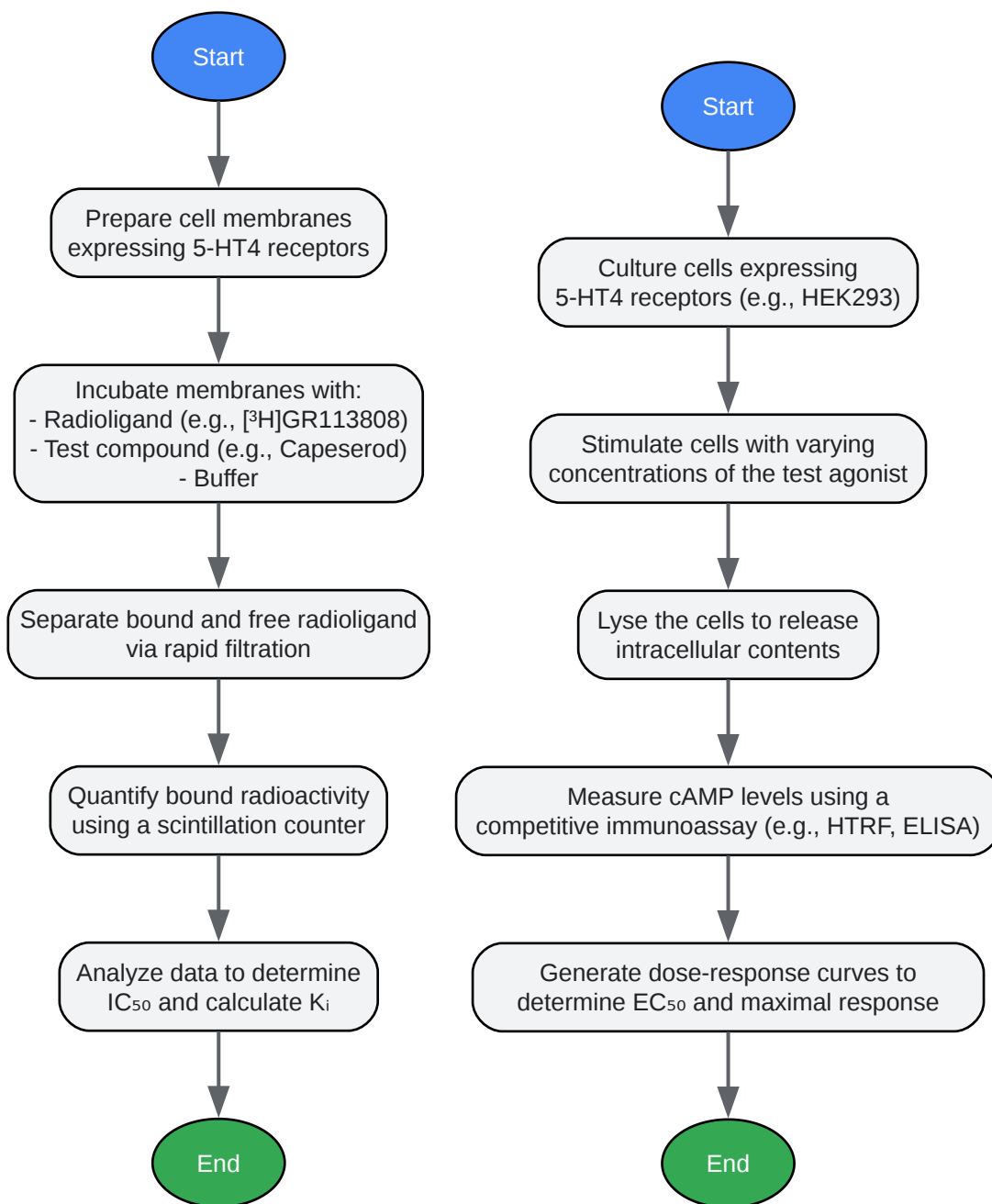
Compound	Receptor	K _i (nM)	pK _i	Notes	Reference
Capeserod (SL65.0155)	>50 other receptors	>60	<7.22	Good selectivity (>100-fold)	[1]
Prucalopride	5-HT3	3981	5.4	High selectivity for 5-HT4	[6]
Dopamine D4	~2344	5.63	>290-fold selectivity for 5-HT4	[4]	
Tegaserod	5-HT2A	~31.6	7.5	Significant off-target binding	[8]
5-HT2B	~4	8.4	High affinity for 5-HT2B	[8]	
5-HT2C	~100	7.0	[8]		
Mosapride	5-HT3	1189	5.92	Weaker antagonist activity	[6]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize 5-HT4 receptor agonists.

Radioligand Binding Assay (for K_i determination)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.



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